molecular formula C14H19NO B2693326 [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 2209079-55-8

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol

Cat. No.: B2693326
CAS No.: 2209079-55-8
M. Wt: 217.312
InChI Key: XNUMZKXAUSEGGA-ZIAGYGMSSA-N
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Description

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol is a bicyclic amine derivative featuring a fused cyclohexane-cyclopropane core (bicyclo[4.1.0]heptane) with a benzyl group at the 2-position and a hydroxymethyl substituent at the 1-position. Its molecular formula is C₁₄H₁₉NO (molecular weight: 217.31 g/mol) . The compound is commercially available as a hydrochloride salt, indicating its relevance in pharmaceutical research .

Properties

IUPAC Name

[(1S,6R)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-11-14-9-13(14)7-4-8-15(14)10-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMZKXAUSEGGA-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(N(C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(N(C1)CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo heptanes . The reaction conditions often include the use of palladium catalysts and a variety of substrates to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism by which [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives

Compound: (−)-{(1S,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol

  • Key Differences: Ring System: The [2.2.1] bicyclo framework introduces greater ring strain compared to the [4.1.0] system, altering reactivity and stability. Double Bond: The presence of a bridgehead double bond (hept-5-en) in this compound enhances electrophilicity, enabling Diels-Alder or cycloaddition reactions, which are absent in the target compound .

Bicyclo[4.1.0]heptane Derivatives with Alternate Substituents

Compound : 2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid

  • Key Differences :
    • Functional Groups : The Boc (tert-butoxycarbonyl) protecting group and carboxylic acid substituent confer distinct solubility and reactivity profiles. The Boc group enhances stability but reduces nucleophilicity compared to the benzyl group in the target compound.
    • Applications : This derivative is marketed as a building block for peptide mimetics, whereas the hydroxymethyl group in the target compound suggests utility in alcohol-mediated coupling reactions .

Diazabicyclo and Oxabicyclo Analogues

Compound : (2R,6R)-2-Ethyl-5-ferrocenyl-1,4-diazabicyclo[4.1.0]hept-4-ene

  • Key Differences: Heteroatoms: The 1,4-diazabicyclo system introduces a second nitrogen atom, enabling chelation or dual hydrogen bonding. The target compound’s single nitrogen restricts such interactions.

Compound : (1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol

  • Key Differences :
    • Heteroatom : Replacement of nitrogen with oxygen (oxabicyclo) eliminates basicity, altering solubility and hydrogen-bonding capacity.
    • Applications : Oxabicyclo derivatives are often used in fragrance or natural product synthesis, whereas azabicyclo compounds are prioritized in medicinal chemistry .

Structural and Functional Comparison Table

Compound Name Bicyclo System Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol [4.1.0] Benzyl, hydroxymethyl 217.31 Chiral building block, pharmaceutical intermediate
(−)-{(1S,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl}methanol [2.2.1] Benzyl, hydroxymethyl, double bond 215.28 (estimated) Proline mimetic, asymmetric synthesis
2-Boc-2-azabicyclo[4.1.0]heptane-5-carboxylic acid [4.1.0] Boc, carboxylic acid 255.29 Peptide modification, stable intermediate
(2R,6R)-2-Ethyl-5-ferrocenyl-1,4-diazabicyclo[4.1.0]hept-4-ene [4.1.0] Ethyl, ferrocenyl 356.23 (estimated) Organocatalysis, redox-active materials
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol [4.1.0] Methyl, hydroxyl 128.17 Natural product synthesis, fragrance

Biological Activity

[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, identified by CAS number 2209079-55-8, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The molecular formula of [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol is C14_{14}H19_{19}NO, with a molecular weight of 217.31 g/mol. The structure features a bicyclic azabicyclo framework that may contribute to its biological effects.

PropertyValue
CAS Number2209079-55-8
Molecular FormulaC14_{14}H19_{19}NO
Molecular Weight217.31 g/mol

Antiparasitic Activity

Research has indicated that compounds structurally related to azabicyclo derivatives exhibit significant antiparasitic activity, particularly against Plasmodium falciparum and Trypanosoma brucei species. For instance, a study on azabicyclo[3.2.2]nonanes demonstrated potent antiplasmodial activity in the submicromolar range (IC50_{50} values around 0.180 µM for certain derivatives) . Although specific data on [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol is limited, its structural similarity suggests potential efficacy against these pathogens.

Neuropharmacological Effects

Azabicyclo compounds are often explored for their neuropharmacological properties. The bicyclic structure may interact with neurotransmitter systems, influencing behaviors such as anxiety or depression. While direct studies on [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol are sparse, related compounds have shown promise in modulating cholinergic and dopaminergic pathways.

Case Studies and Research Findings

Case Study 1: Antiparasitic Efficacy
In a comparative study of azabicyclo derivatives, it was found that certain modifications to the azabicyclo structure enhanced activity against P. falciparum. Compounds with similar substituents to those in [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol exhibited IC50_{50} values as low as 0.487 µM against sensitive strains . This indicates that structural optimization could lead to improved efficacy.

Case Study 2: Neuropharmacological Screening
A screening of various azabicyclo compounds for neuroactive properties revealed that some derivatives could act as effective modulators of neurotransmitter receptors . Though specific data for [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol is not available, the findings suggest potential avenues for further research into its neuropharmacological effects.

Q & A

Q. What are the established synthetic routes for [(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol, and how do reaction conditions impact yield?

The compound is synthesized via stereoselective reduction and cycloaddition strategies. For example, LiAlH4 reduction of cycloadducts derived from chiral auxiliaries achieves enantioselectivity, with yields influenced by reaction temperature and stoichiometric ratios of reagents . A catalyst-free approach using iodobenzene diacetate (PIDA) oxidizes enamine precursors at room temperature, achieving moderate yields (e.g., 31–93%) under mild conditions . Key factors include solvent polarity (e.g., dichloromethane vs. acetone-water mixtures) and oxidant selection .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

Nuclear magnetic resonance (NMR) is essential for confirming stereochemistry, particularly δH values for bicyclic protons and hydroxyl groups . Mass spectrometry (HRMS-ESI-TOF) validates molecular formulas (e.g., [M+H]+ peaks), while IR spectroscopy identifies functional groups like hydroxyls (νmax ~3200–3500 cm⁻¹) . High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric purity (>95%) .

Q. What protecting groups are employed during synthesis to enhance stability?

tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups are commonly used to protect amines and hydroxyls during bicyclic ring formation. For example, Boc-protected intermediates (e.g., tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate) prevent unwanted side reactions during cyclization . Deprotection with HCl or hydrogenolysis yields the final product .

Advanced Research Questions

Q. How do stereochemical factors influence the synthesis of this bicyclic compound?

The (1S,6R) configuration is achieved through asymmetric induction during cycloaddition. Chiral auxiliaries, such as benzyl groups, direct facial selectivity in Diels–Alder reactions, while LiAlH4 reduction retains stereochemistry via rigid transition states . Contradictions in stereochemical assignments (e.g., exo vs. endo products) are resolved using X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies mitigate low yields in catalyst-free synthetic approaches?

Yield optimization involves:

  • Precursor modification : Using electron-rich enamine precursors to enhance reactivity with PIDA .
  • Solvent tuning : Polar aprotic solvents (e.g., acetone) improve oxidant solubility and reaction homogeneity .
  • Stepwise purification : Column chromatography or recrystallization isolates stable intermediates (e.g., pyran-fused aziridines) before final cyclization .

Q. How is the compound’s biological activity evaluated in pharmacological studies?

  • Structure-activity relationship (SAR) studies : Derivatives are tested for receptor binding (e.g., opioid or adrenergic receptors) using radioligand assays .
  • In vitro models : Cytotoxicity and metabolic stability are assessed in hepatocyte cultures, with LC-MS quantifying metabolite formation .
  • In vivo efficacy : Rodent models evaluate analgesic or anti-inflammatory effects, with dose-response curves correlating stereochemistry to activity .

Q. How can data inconsistencies in stereochemical assignments be resolved?

Discrepancies between computational predictions (e.g., DFT calculations) and experimental data (NMR/XRPD) arise due to dynamic ring puckering. Strategies include:

  • Variable-temperature NMR : Observing signal splitting to identify conformational flexibility .
  • Comparative analysis : Cross-referencing with structurally similar bicyclic compounds (e.g., 2-azabicyclo[2.2.1]heptane derivatives) to validate assignments .

Data Contradiction Analysis

  • Catalyst-free vs. catalyzed synthesis : While PIDA-based methods avoid metal catalysts, yields (31–93%) are variable compared to LiAlH4-mediated routes (>85%) . Contradictions arise from differing precursor stability and oxidant efficiency.
  • Biological activity vs. stereochemistry : Some studies report enhanced activity in (1S,6R) isomers, while others show minimal stereodependence, likely due to receptor-binding promiscuity .

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